molecular formula C6H10F3NO3 B1455573 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide CAS No. 302331-18-6

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide

Cat. No.: B1455573
CAS No.: 302331-18-6
M. Wt: 201.14 g/mol
InChI Key: RNRCOGKAZKSKNB-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H10F3NO3. It is characterized by the presence of trifluoromethyl and hydroxyethoxy groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The hydroxyethoxy group can form hydrogen bonds with target molecules, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is unique due to the presence of both trifluoromethyl and hydroxyethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form hydrogen bonds, making it valuable for various scientific applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c7-6(8,9)5(12)10-1-3-13-4-2-11/h11H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCOGKAZKSKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718157
Record name 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302331-18-6
Record name 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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